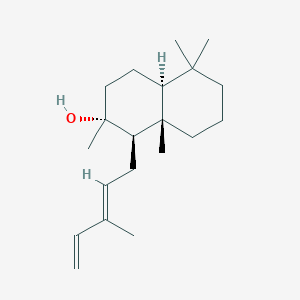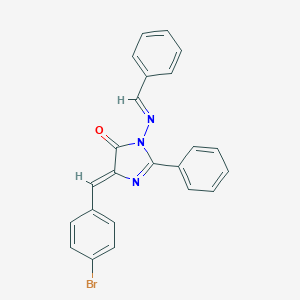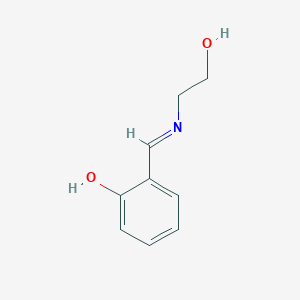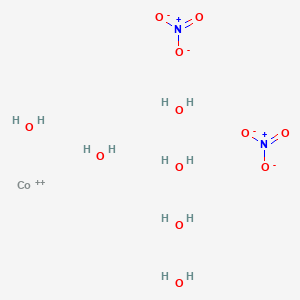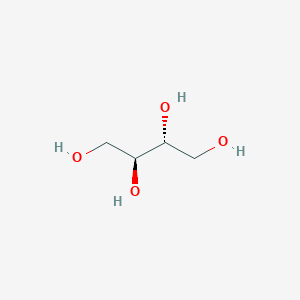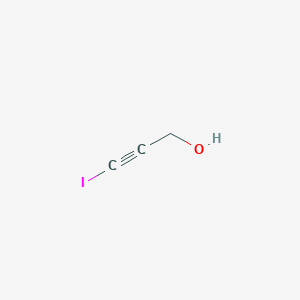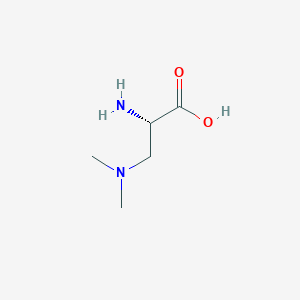
3-(Dimethylamino)-l-alanine
Vue d'ensemble
Description
3-(Dimethylamino)-l-alanine (DAA) is a non-proteinogenic amino acid that was first identified in the seeds of the Cycas circinalis plant. It has been found to be a neurotoxin that can cause neurodegenerative diseases such as ALS and Alzheimer's disease. Despite its toxic properties, DAA has been used in scientific research to study the mechanisms of these diseases and to develop potential treatments.
Applications De Recherche Scientifique
Fluorescent Probing and Sensing
3-(Dimethylamino)-1-alanine derivatives have been explored for their potential as fluorescent probes in scientific research. For instance, 3-[2-cyano-4-(dimethylamino)phenyl]alanine (CDAPA), a related compound, displays significant fluorescence intensity enhancement in nonaqueous environments, making it a promising small fluorescent probe for protein analysis (Oshima et al., 2006).
Molecular Recognition and Separation
The differential recognition of D and L-alanine by certain compounds, including those with dimethylamino groups, is important in pharmacological products and food supplements. This recognition facilitates the separation of enantiomers, crucial in drug development and quality control (Memon & Memon, 2013).
DNA Interaction Studies
Research into acridine derivatives, including those incorporating alanine, has shown that these compounds can interact with DNA. This interaction is valuable in the study of DNA structure and function, as well as in the development of DNA-targeting drugs (Wu et al., 2008).
Photolabile Protecting Groups
2-(Dimethylamino)-5-nitrophenyl (DANP) group, a photolabile protecting group for carboxylic acids, has been attached to β-alanine. This compound plays a significant role in studying fast cellular processes, demonstrating the utility of 3-(Dimethylamino)-1-alanine derivatives in biochemical research (Banerjee et al., 2003).
Protein Interaction Studies
3-(Dimethylamino)-1-alanine derivatives have also been used to study protein interactions and stability. For example, alanine replacement mutants were created to study the effect of mutations on protein stability and unfolding, contributing to our understanding of protein structure and function (Dall'acqua et al., 1998).
Synthesis of Bioactive Compounds
3-(Dimethylamino)-1-alanine and its derivatives have been used in the synthesis of various bioactive compounds. This includes their use in the creation of novel fluorescent probes and the development of new compounds for medical applications (Zhang Li-juan, 2011).
Propriétés
IUPAC Name |
(2S)-2-amino-3-(dimethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)3-4(6)5(8)9/h4H,3,6H2,1-2H3,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZRWUUMKVVUPT-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30906107 | |
| Record name | 3-(Dimethylamino)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30906107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-l-alanine | |
CAS RN |
4746-36-5, 10138-99-5 | |
| Record name | Azaleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, 2-amino-3-(dimethylamino)-, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Dimethylamino)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30906107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



